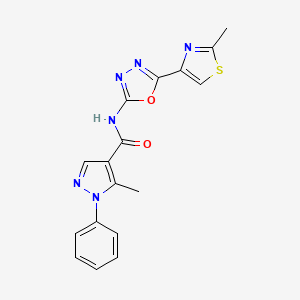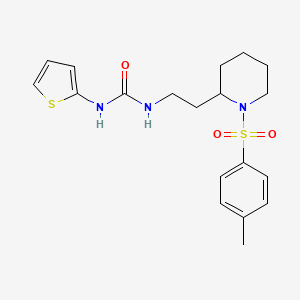![molecular formula C23H30N4OS B2731657 N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-35-8](/img/structure/B2731657.png)
N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the compound of interest, has been the subject of various research studies . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these scaffolds often involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is characterized by the presence of a 1,2,4-triazole ring, which is a unique heterocyclic compound . This ring is linked to an adamantane-1-carboxamide group via a methyl bridge.Chemical Reactions Analysis
The 1,2,4-triazole ring in the compound can participate in various chemical reactions due to its unique structure and properties . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Chemical Modifications
The compound and its derivatives have been explored for their potential in catalytic synthesis. For instance, the catalytic synthesis of N-Aryladamantane-1-carboxamides demonstrates the utility of adamantane derivatives in organic synthesis, yielding significant advancements in the field of drug design and material science (Shishkin et al., 2020).
Advanced Material Development
Adamantane and its derivatives are pivotal in the development of new polymeric materials. For example, new polyamide-imides containing pendent adamantyl groups have been synthesized, showcasing the impact of adamantane derivatives on enhancing material properties such as thermal stability and mechanical strength (Liaw & Liaw, 2001).
Pharmaceutical Research
Adamantane derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, showing potential as broad-spectrum antibacterial candidates. This highlights their significance in pharmaceutical research for developing new therapeutic agents (Al-Abdullah et al., 2014).
Coordination Chemistry and Catalysis
The use of adamantane-based ligands in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks demonstrates their versatility in coordination chemistry and catalysis. These frameworks have potential applications in catalytic processes, highlighting the multifaceted applications of adamantane derivatives in chemistry (Senchyk et al., 2013).
Analytical and Spectroscopic Studies
Adamantane derivatives are also subjects of analytical and spectroscopic studies, providing insights into their structural and electronic properties. For example, spectral and quantum chemical analysis of specific adamantane-containing compounds has advanced our understanding of their chemical behavior and reactivity, which is crucial for designing materials with desired properties (Al-Ghulikah et al., 2019).
Propiedades
IUPAC Name |
N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-2-29-22-26-25-20(27(22)15-16-6-4-3-5-7-16)14-24-21(28)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19H,2,8-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPXUIAFGVWELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

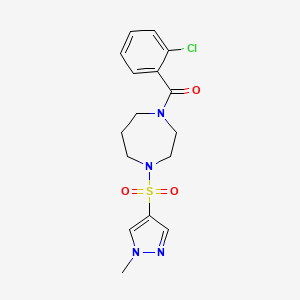
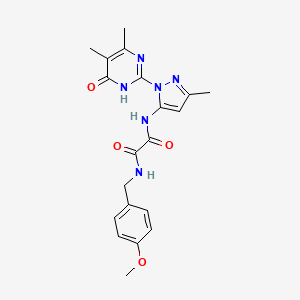
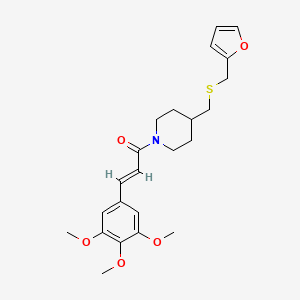
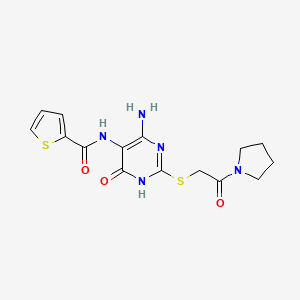
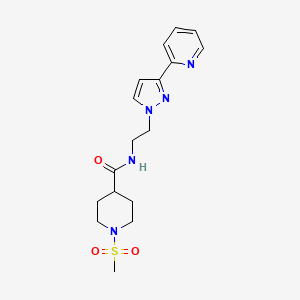
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
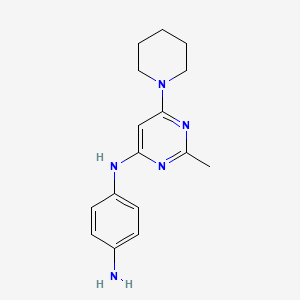
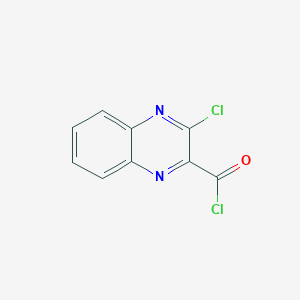
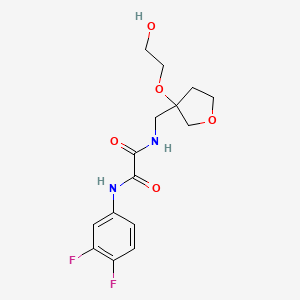
![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)
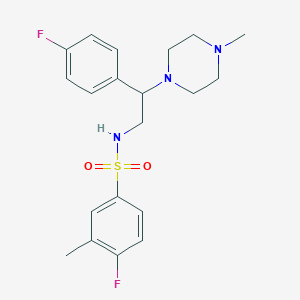
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
